molecular formula C19H22N6O3 B2702470 2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1428372-63-7

2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Cat. No. B2702470
CAS RN: 1428372-63-7
M. Wt: 382.424
InChI Key: RPQGPNZJKMGHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Scientific Research Applications

Transformations and Synthetic Applications

  • Research on transformations of the pyrido[1,2-a]pyrazine ring system has led to the development of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, showcasing the versatility of heterocyclic compounds in synthesizing new chemical entities with potential biological activities (Kolar, Tiŝler, & Pizzioli, 1996).

Application in Synthesis of Biologically Active Compounds

  • The use of alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates in the synthesis of 3-heteroarylindoles has been explored, demonstrating the role of heterocyclic compounds in generating biologically active molecules (Jakše, Svete, Stanovnik, & Golobič, 2004).

Molecular Docking and In Vitro Screening

  • Synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been conducted, highlighting the potential of such compounds in the development of antimicrobial and antioxidant agents (Flefel et al., 2018).

Antimicrobial and Antifungal Activities

  • Research on pyrazoline and pyrazole derivatives has identified compounds with significant antibacterial and antifungal activities, indicating the potential of heterocyclic compounds in therapeutic applications (Hassan, 2013).

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-13-5-4-6-16(14(13)2)28-15(3)19(27)21-9-10-24-18(26)8-7-17(23-24)25-12-20-11-22-25/h4-8,11-12,15H,9-10H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQGPNZJKMGHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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